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This guide provides a comprehensive comparison of the clinical performance of selective 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, focusing on data from key Phase

II clinical trials. The objective is to present a clear, data-driven overview of their efficacy and

safety profiles, supported by detailed experimental protocols and visual representations of the

underlying biological pathways and trial designs.

Introduction to 11β-HSD1 Inhibition
11β-HSD1 is an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.

It converts inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver

and adipose tissue.[1][2] Elevated cortisol levels are associated with features of the metabolic

syndrome, including insulin resistance, obesity, and type 2 diabetes.[1][2][3] Selective inhibition

of 11β-HSD1 has therefore emerged as a promising therapeutic strategy to ameliorate these

conditions by reducing local cortisol concentrations. This guide focuses on two key selective

11β-HSD1 inhibitors that have undergone Phase II clinical evaluation: BI 187004 and

INCB13739.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from Phase II clinical trials of

BI 187004 and INCB13739.
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Table 1: Efficacy Outcomes of Selective 11β-HSD1
Inhibitors

Inhibitor
Trial
Identifie
r

Dose

Treatme
nt
Duratio
n

Change
in
HbA1c
(%)

Change
in
Fasting
Plasma
Glucose
(mg/dL)

Change
in Body
Weight
(kg)

Change
in
Lipids

BI

187004

NCT0187

4483

10-360

mg once

daily

14 days

No

significan

t change

No

significan

t change

No

significan

t change

Not

reported

INCB137

39

NCT0069

8230

200 mg

once

daily

12 weeks

-0.6%

(placebo-

adjusted)

[4][5]

-24

mg/dL

(placebo-

adjusted)

[4][5]

-0.9 kg

(from

baseline)

Significa

nt

decrease

in total

cholester

ol, LDL

cholester

ol, and

triglycerid

es in

hyperlipid

emic

patients[

4][5]

Table 2: Safety and Tolerability of Selective 11β-HSD1
Inhibitors
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Inhibitor Trial Identifier
Most Common
Adverse Events

Serious Adverse
Events

BI 187004 NCT01874483

Drug-related adverse

events were reported

in 51.8% of patients

receiving BI 187004

vs. 35.7% for placebo.

[6][7] All were of mild

or moderate intensity.

[6][7]

One patient on 360

mg discontinued due

to moderate

supraventricular

tachycardia.[6][7]

INCB13739 NCT00698230

Adverse events were

similar across all

treatment groups and

placebo.[4][5]

No significant

difference in serious

adverse events

compared to placebo.

A reversible, dose-

dependent elevation

in ACTH was

observed.[4]

Experimental Protocols
BI 187004 (NCT01874483)[6][7][8]

Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multiple rising

dose study conducted at a single center in Germany.

Participant Population: 71 male and female patients with type 2 diabetes and overweight or

obesity.

Intervention: Patients received 10, 20, 40, 80, 160, 240, or 360 mg of BI 187004 or placebo

once daily for 14 days.

Primary Outcome Measures:

Safety and tolerability, assessed by the incidence of adverse events.
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Pharmacokinetics of BI 187004.

Secondary Outcome Measures:

Pharmacodynamics, including 11β-HSD1 inhibition in the liver (measured by urinary

tetrahydrocortisol/tetrahydrocortisone ratio) and subcutaneous adipose tissue (ex vivo).

INCB13739 (NCT00698230)[4][5][9]
Study Design: A double-blind, placebo-controlled, parallel-group study conducted at 74 sites

in the U.S. and six sites in Puerto Rico.

Participant Population: 302 patients with type 2 diabetes inadequately controlled with

metformin monotherapy (mean HbA1c of 8.3%).

Intervention: Patients were randomized to receive one of five doses of INCB13739 or

placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.

Primary Outcome Measure:

Change in HbA1c from baseline to week 12.

Secondary Outcome Measures:

Changes in fasting plasma glucose, lipids, and body weight.

Safety and tolerability.

Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Insulin Resistance
The following diagram illustrates the proposed mechanism by which 11β-HSD1 contributes to

insulin resistance.
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Caption: 11β-HSD1 signaling pathway leading to insulin resistance.
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Experimental Workflow for a Phase II Clinical Trial of an
11β-HSD1 Inhibitor
The diagram below outlines a typical workflow for a Phase II clinical trial investigating a

selective 11β-HSD1 inhibitor.
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Phase II Clinical Trial Workflow
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Caption: Typical experimental workflow for an 11β-HSD1 inhibitor trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12765367?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12765367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The clinical development of selective 11β-HSD1 inhibitors has yielded mixed results. While

INCB13739 demonstrated modest but statistically significant improvements in glycemic control

and lipid profiles in patients with type 2 diabetes, the development of many other inhibitors,

such as BI 187004, has been discontinued due to a lack of robust efficacy in Phase II trials.

The data suggest that while the target of 11β-HSD1 is biologically plausible for the treatment of

metabolic diseases, translating this into clinically meaningful benefits has been challenging.

Future research may focus on identifying patient subpopulations who are more likely to

respond to this therapeutic approach or exploring combination therapies. This guide provides a

comparative overview to aid researchers and drug development professionals in understanding

the clinical landscape of selective 11β-HSD1 inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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